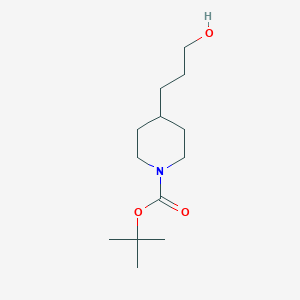

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPWHPCCUXESFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384182 | |

| Record name | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156185-63-6 | |

| Record name | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-(3-hydroxypropyl)tetrahydro-1(2h)-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. Given the limited direct experimental data on this specific molecule, this guide leverages data from closely related structural analogs to provide a thorough understanding of its characteristics.

Core Chemical Properties

This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 3-hydroxypropyl substituent at the 4-position. The Boc group enhances its solubility in organic solvents and makes it a valuable intermediate in multi-step organic syntheses, particularly in the development of pharmaceutical agents. The hydroxyl group in the side chain offers a reactive site for further chemical modifications.

While specific experimental data for the title compound is not extensively published, its properties can be reliably inferred from its close structural analogs.

Comparative Data of Related Piperidine Derivatives

The following table summarizes the key physical and chemical properties of this compound and its closely related analogs. This comparative data is invaluable for predicting the behavior of the title compound in experimental settings.

| Property | This compound | Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate[1] | Tert-butyl 4-hydroxypiperidine-1-carboxylate[2] |

| Molecular Formula | C13H25NO3 | C13H23NO3 | C10H19NO3 |

| Molecular Weight | 243.34 g/mol | 241.33 g/mol | 201.26 g/mol |

| CAS Number | 157675-80-6 | 165528-85-8 | 109384-19-2 |

| Appearance | Likely a colorless oil or low-melting solid | Not specified | Solid |

| Boiling Point | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | Expected to be soluble in common organic solvents. | Soluble in common organic solvents. |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves the reduction of the corresponding aldehyde, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Reduction of Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate

Materials:

-

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask at room temperature with stirring.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Data

Expected ¹H NMR (in CDCl₃):

-

δ 3.65 (t, 2H): Triplet corresponding to the two protons of the -CH₂OH group.

-

δ 4.05 (br s, 2H): Broad singlet for the two equatorial protons on the piperidine ring adjacent to the nitrogen.

-

δ 2.65 (t, 2H): Triplet for the two axial protons on the piperidine ring adjacent to the nitrogen.

-

δ 1.45 (s, 9H): Singlet for the nine protons of the tert-butyl group.

-

Other multiplets in the range of δ 1.0-1.8 for the remaining piperidine and propyl chain protons.

Expected ¹³C NMR (in CDCl₃):

-

δ 154.9: Carbonyl carbon of the Boc group.

-

δ 79.5: Quaternary carbon of the tert-butyl group.

-

δ 62.5: Carbon of the -CH₂OH group.

-

δ 44.0: Carbons of the piperidine ring adjacent to the nitrogen.

-

δ 28.4: Methyl carbons of the tert-butyl group.

-

Other signals for the remaining carbons of the piperidine ring and propyl chain.

Expected Mass Spectrometry (ESI+):

-

m/z 244.19 [M+H]⁺

-

m/z 266.17 [M+Na]⁺

Applications in Drug Discovery and Development

Substituted piperidines are a prevalent structural motif in a vast number of approved drugs and clinical candidates due to their favorable pharmacokinetic properties. The piperidine scaffold can impart improved solubility, metabolic stability, and oral bioavailability.

The title compound, this compound, serves as a versatile building block in medicinal chemistry. The Boc-protected nitrogen allows for selective reactions at other parts of the molecule, and the primary alcohol provides a handle for further functionalization, such as the introduction of other pharmacophores or linking groups for the development of PROTACs and other targeted therapies.

Logical Workflow for Application in Synthesis

Caption: General workflow for the derivatization of the title compound.

Safety and Handling

Based on the safety data for structurally related compounds such as Tert-butyl 4-hydroxypiperidine-1-carboxylate, this compound should be handled with care. It may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

This technical guide serves as a foundational resource for researchers and scientists working with this compound. By providing a detailed analysis of its properties, synthesis, and potential applications, this document aims to facilitate its effective use in the advancement of chemical and pharmaceutical research.

References

A Comprehensive Technical Guide to Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

CAS Number: 156185-63-6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its applications, particularly as a linker in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties

This compound, also known as N-Boc-4-piperidinepropanol, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 3-hydroxypropyl substituent at the 4-position.[1] This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules. The Boc group provides a stable, yet easily removable, protection for the piperidine nitrogen, allowing for selective reactions at the hydroxyl group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 156185-63-6 | Internal |

| Molecular Formula | C13H25NO3 | [1] |

| Molecular Weight | 243.34 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [1] |

| Topological Polar Surface Area (TPSA) | 49.77 Ų | [2] |

| Bioavailability Score | 0.55 | [2] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A likely synthetic route starts from commercially available precursors and involves the formation of 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, followed by its reduction to the target alcohol.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Structure and Synthesis of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its piperidine core is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates targeting a wide range of diseases. This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of its characterization data. Furthermore, the role of such piperidine-containing building blocks in the drug discovery workflow is illustrated.

Introduction

The piperidine ring is a fundamental heterocyclic motif prevalent in a vast number of pharmaceuticals and natural products.[1][2] Its conformational flexibility and the ability to be functionalized at various positions make it an attractive scaffold for the design of novel therapeutic agents.[3][4] Piperidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, and central nervous system (CNS) modulating effects.[5][6] The introduction of a hydroxypropyl substituent at the 4-position of the piperidine ring, combined with the versatile tert-butoxycarbonyl (Boc) protecting group, makes this compound a valuable building block for accessing a diverse chemical space in drug discovery programs.

Structure and Physicochemical Properties

The chemical structure of this compound consists of a piperidine ring substituted at the 4-position with a 3-hydroxypropyl group. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅NO₃ | Inferred from structure |

| Molecular Weight | 243.34 g/mol | Inferred from structure |

| Predicted XlogP | 1.9 | PubChemLite[7] |

| Monoisotopic Mass | 243.18344 Da | PubChemLite[7] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from commercially available materials. The general synthetic route involves the preparation of the intermediate aldehyde, Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, followed by its reduction to the desired primary alcohol.

Synthesis of Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate

The synthesis of the aldehyde precursor is not detailed here, but it can be prepared through various established synthetic routes. For the purpose of this guide, we will start from the readily available aldehyde.

Reduction to this compound

The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Reaction Scheme:

Detailed Experimental Protocol

-

Materials:

-

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by carefully adding deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization Data

Table 2: Characterization Data

| Data Type | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.05 (br s, 2H, -CH₂-N), ~3.65 (t, J = 6.4 Hz, 2H, -CH₂-OH), ~2.65 (t, J = 12.0 Hz, 2H, -CH₂-N), ~1.70-1.60 (m, 2H), ~1.55-1.45 (m, 3H), 1.44 (s, 9H, -C(CH₃)₃), ~1.30-1.10 (m, 4H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~155.0 (-C=O), ~79.2 (-C(CH₃)₃), ~62.9 (-CH₂-OH), ~44.5 (-CH₂-N), ~36.0, ~32.5, ~30.0, ~29.5, 28.4 (-C(CH₃)₃) |

| Mass Spectrometry (ESI-MS) | m/z: 244.19 [M+H]⁺, 266.17 [M+Na]⁺ |

Visualization of Role in Drug Discovery

This compound serves as a versatile building block in the early stages of drug discovery, particularly in the hit-to-lead optimization phase. The following diagram illustrates a generalized workflow for the optimization of a piperidine-based hit compound.

Caption: A generalized workflow for hit-to-lead optimization of piperidine-based compounds.

This workflow highlights the iterative process of synthesizing analogues of an initial hit compound to improve its potency, selectivity, and pharmacokinetic properties.[8][9] Building blocks like this compound are crucial in this phase, allowing for the systematic exploration of the chemical space around the piperidine core to establish a robust structure-activity relationship (SAR).

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex piperidine-containing molecules. Its straightforward synthesis and the presence of both a protected amine and a primary alcohol allow for a wide range of chemical modifications. This makes it an important tool for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel chemical entities with potential therapeutic applications. The methodologies and data presented in this guide are intended to support the efficient utilization of this key building block in the pursuit of new medicines.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. rsc.org [rsc.org]

- 4. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (C13H25NO3) [pubchemlite.lcsb.uni.lu]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of N-Boc-4-(3-hydroxypropyl)piperidine

An In-depth Technical Guide to the Physical Properties of N-Boc-4-(3-hydroxypropyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of N-Boc-4-(3-hydroxypropyl)piperidine, a key intermediate in pharmaceutical synthesis. The document outlines its fundamental chemical data, provides established experimental protocols for property determination, and includes a workflow for the general characterization of such chemical entities.

Data Presentation: Physical Properties

N-Boc-4-(3-hydroxypropyl)piperidine, with CAS Number 156185-63-6, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This structure makes it a valuable building block in the synthesis of more complex molecules. The following table summarizes its core physical and chemical properties based on available data.

| Property | Value |

| Chemical Formula | C₁₃H₂₅NO₃[1][2][3] |

| Molecular Weight | 243.34 g/mol [3][4][5] |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.[1] |

| Storage Conditions | Store in a dry, well-ventilated place at 2-8°C.[6] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of a chemical compound like N-Boc-4-(3-hydroxypropyl)piperidine.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.[7][8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely powdered using a mortar and pestle to ensure uniform heat distribution.[7]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to compact the sample into a small column (2-3 mm high) at the sealed end.[8]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[7][8] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[9]

Boiling Point Determination (Capillary Method)

For liquid samples, the boiling point is a key physical constant.

Apparatus:

-

Thiele tube or a beaker with heating oil (mineral oil or silicone oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, and both are suspended in a heating bath (Thiele tube or oil bath), ensuring the sample is below the level of the heating medium.[10]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[11]

-

Observation and Data Recording: The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] At this point, the heating is stopped. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[10]

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes or droppers

Procedure:

-

Sample Measurement: A small, measured amount of the compound (e.g., 10 mg of solid or 10 µL of liquid) is placed into a test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, dichloromethane) is added to the test tube.[4]

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the compound has completely dissolved. If the solution is clear and free of any solid particles or immiscible droplets, the compound is considered soluble. If not, it is classified as partially soluble or insoluble.

-

Systematic Testing: The procedure is repeated with a range of solvents of varying polarities (e.g., water, methanol, acetone, ethyl acetate, hexane) to create a solubility profile. For acidic or basic compounds, solubility tests in aqueous solutions of dilute acid (e.g., 5% HCl) and base (e.g., 5% NaOH) can also be performed to provide functional group information.[4]

Visualization: Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, from initial synthesis to the determination of its physical properties.

Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Boc-4-(3-hydroxypropyl)piperazine | C12H24N2O3 | CID 16217800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a key intermediate in medicinal chemistry and drug development. This document outlines its chemical properties, a proposed synthetic protocol, and methods for its characterization.

Core Compound Data

This compound is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a 3-hydroxypropyl substituent at the 4-position. The Boc group enhances its utility in multi-step organic syntheses by preventing the secondary amine from undergoing unwanted reactions, while the hydroxyl group offers a reactive site for further functionalization.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₅NO₃ | [1][2][3][4][5] |

| Molecular Weight | 243.34 g/mol | [1][2][3][4] |

| CAS Number | 156185-63-6 | [1][2][3][4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [5] |

Experimental Protocols

A logical approach to synthesize the target compound is through the reduction of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate.

Reaction Scheme:

Detailed Methodology:

-

Dissolution of Reactant: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents), portion-wise to the stirred solution. The use of a mild reagent is crucial to selectively reduce the aldehyde without affecting the carbamate (Boc) group.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the protons of the 3-hydroxypropyl side chain, including a triplet for the methylene group adjacent to the hydroxyl group (around 3.6 ppm).

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon and methyl carbons of the tert-butyl group (around 80 and 28 ppm, respectively), and the carbons of the piperidine ring and the hydroxypropyl side chain.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecular ion [M+H]⁺ at m/z 244.19, confirming the molecular weight of the compound.

-

Workflow and Relationship Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Analytical workflow for the structural confirmation of the final product.

References

Spectroscopic and Structural Elucidation of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. This key intermediate is of significant interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |

| Chemical Shift (ppm) | Assignment |

| ~ 4.05 (broad s) | -CH₂ (piperidine, axial, adjacent to N) |

| ~ 3.64 (t) | -CH₂-OH |

| ~ 2.68 (t) | -CH₂ (piperidine, equatorial, adjacent to N) |

| ~ 1.65 (d) | -CH₂ (piperidine, equatorial) |

| ~ 1.45 (s) | -C(CH₃)₃ (tert-butyl) |

| ~ 1.42 (m) | -CH₂-CH₂-CH₂OH |

| ~ 1.25 (m) | -CH (piperidine) |

| ~ 1.09 (q) | -CH₂ (piperidine, axial) |

Note: Predicted chemical shifts are based on analogous structures and may vary based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |

| Frequency (cm⁻¹) | Assignment |

| ~ 3400 (broad) | O-H stretch (alcohol) |

| ~ 2975, 2870 | C-H stretch (alkane) |

| ~ 1685 | C=O stretch (carbamate) |

| ~ 1420 | C-H bend (alkane) |

| ~ 1160 | C-O stretch (alcohol) |

| ~ 1245 | C-N stretch (carbamate) |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp. This method requires minimal sample preparation.

-

Sample Preparation (Thin Film): If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal or clean salt plate before scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, most commonly Electrospray Ionization (ESI) for this type of molecule.

-

Ionization: Introduce the sample solution into the ESI source. The solvent is evaporated, and the analyte molecules are ionized, typically by protonation to form [M+H]⁺ ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Solubility of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various common solvents is critical for process development, formulation, and purification strategies. This document outlines available solubility data, provides a comprehensive experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.

Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a range of common solvents is not widely published in publicly available literature. However, computational models can provide an estimated solubility, which is useful for initial solvent screening. The following table summarizes the available calculated solubility data.

| Solvent | Method | Solubility | LogS |

| Water | Topological | 0.674 mg/mL | -2.56 |

Table 1: Calculated Solubility of this compound. This data is based on a topological prediction method and should be confirmed by experimental analysis.[1]

Qualitative solubility information for similar structures, such as N-Boc-4-hydroxypiperidine, indicates solubility in solvents like chloroform and ethyl acetate.[2][3] This suggests that this compound is likely to be soluble in polar organic solvents. However, empirical determination is necessary for accurate and reliable data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used equilibrium solubility method.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) of analytical grade

-

Scintillation vials or test tubes with screw caps

-

A calibrated analytical balance

-

A temperature-controlled shaker or incubator

-

A centrifuge

-

Volumetric flasks and pipettes

-

An appropriate analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to the vial.[4][5]

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For more effective separation, centrifuge the vials at a controlled temperature.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the solubility determination protocol described above.

Caption: Workflow for Experimental Solubility Determination.

This guide provides foundational information and a practical framework for assessing the solubility of this compound. The provided experimental protocol can be adapted to various laboratory settings and analytical capabilities, enabling researchers to generate the precise data needed for their drug development endeavors.

References

Commercial Availability and Synthetic Routes for Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery, is a substituted piperidine derivative. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. The presence of a protected amine (Boc group) and a primary alcohol functional group makes this compound a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its commercial availability and a detailed, plausible synthetic route for its laboratory-scale preparation.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically sold under the CAS number 156185-63-6 . Researchers can procure this intermediate in various quantities, from milligrams to hundreds of grams, with purities generally exceeding 95%. The table below summarizes the availability from a selection of suppliers.

| Supplier | Catalog Number | CAS Number | Purity | Available Quantities |

| BLDpharm | BD141045 | 156185-63-6 | 97% | 1g, 5g, 10g, 25g, 100g |

| Acrotein ChemBio Inc. | P-3647 | 156185-63-6 | 97% | 5g, 25g |

| Ambeed, Inc. (via Sigma-Aldrich) | AMBH2D6EF706 | 156185-63-6 | 98% | 250mg, 1g, 5g, 10g, 25g, 100g |

| Thermo Scientific Chemicals (via Fisher Scientific) | 457890050 | 156185-63-6 | 97% | 5g, 25g |

| VWR | 89418-534 | 156185-63-6 | 97% | 5g, 25g |

Note: Availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

Synthetic Pathway and Experimental Protocols

For researchers interested in the de novo synthesis of this compound, a viable and commonly employed synthetic strategy involves a two-step sequence starting from the commercially available Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) . This pathway includes a Wittig reaction to introduce the propylidene moiety, followed by a hydroboration-oxidation to afford the desired primary alcohol.

Logical Workflow for the Synthesis

The Synthetic Backbone of Vandetanib: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Vandetanib (Caprelsa®), a potent kinase inhibitor targeting VEGFR2, EGFR, and RET signaling pathways, represents a significant therapeutic agent in the treatment of certain cancers, notably medullary thyroid cancer. Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which is critically dependent on the successful formation of key intermediates. This in-depth technical guide delineates the core synthetic strategies for Vandetanib, providing a detailed examination of its crucial intermediates, complete with experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways.

Core Synthetic Strategies and Key Intermediates

The synthesis of Vandetanib can be approached through several strategic routes, each featuring a unique sequence of key intermediates. A prevalent and well-documented approach involves the construction of the substituted quinazoline core, followed by the introduction of the side chain. Another strategy employs a convergent synthesis where the quinazoline core and the side-chain-bearing aniline are prepared separately and then coupled.

A principal synthetic route commences with the formation of the central quinazoline scaffold, followed by the attachment of the characteristic side chain. The key intermediates in this linear synthesis are pivotal for achieving a high overall yield and purity of the final active pharmaceutical ingredient (API).

Key Intermediates in a Linear Synthetic Approach:

-

4-Hydroxy-3-methoxybenzonitrile: A readily available starting material for building the quinazoline core.

-

4-(Benzyloxy)-3-methoxybenzonitrile: The protected form of the initial phenol, allowing for selective reactions on other parts of the molecule.

-

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile: The introduction of an amino group ortho to the nitrile is a critical step for the subsequent cyclization to form the quinazoline ring.

-

7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one: The formation of the quinazolinone ring system.

-

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline: Activation of the 4-position of the quinazoline ring for nucleophilic substitution.

-

7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine: Coupling of the quinazoline core with the substituted aniline.

-

4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol: Deprotection of the benzyloxy group to reveal a hydroxyl group for the final etherification.

-

(1-Methylpiperidin-4-yl)methanol: A key component of the side chain that will be attached to the quinazoline core.

-

(1-Methylpiperidin-4-yl)methyl methanesulfonate/tosylate: An activated form of the side-chain alcohol, facilitating the final coupling reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps in a representative synthesis of Vandetanib. The data has been compiled from various literature sources to provide a comparative overview.

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |

| 1 | Benzyl Protection | 4-Hydroxy-3-methoxybenzonitrile | 4-(Benzyloxy)-3-methoxybenzonitrile | Quantitative | High | [1] |

| 2 | Nitration | 4-(Benzyloxy)-3-methoxybenzonitrile | 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile | 93 | High | [1] |

| 3 | Reduction | 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile | 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile | - | - | |

| 4 | Cyclization | 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile | 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one | - | - | |

| 5 | Chlorination | 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | - | - | |

| 6 | Nucleophilic Substitution | 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine | - | - | |

| 7 | Deprotection | 7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine | 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol | 99 | High | [2] |

| 8 | Etherification | 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol & (1-Methylpiperidin-4-yl)methyl tosylate | Vandetanib | 83.2 | High | [3] |

| Side Chain Synthesis | ||||||

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |

| 1 | Reduction | Ethyl N-methyl-4-piperidinecarboxylate | (1-Methylpiperidin-4-yl)methanol | 84 | High | [4] |

| 2 | Tosylation | (1-Methylpiperidin-4-yl)methanol | (1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate | - | - |

Experimental Protocols

The following are detailed methodologies for the synthesis of key intermediates in the preparation of Vandetanib.

Synthesis of 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol

This protocol describes the debenzylation of the protected quinazoline intermediate.

Materials:

-

7-(Benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Methanol

-

Concentrated ammonium hydroxide solution

Procedure:

-

Dissolve 7-(benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine in trifluoroacetic acid.

-

Heat the solution to reflux for 1.5 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

To the resulting residue, add methanol and adjust the pH to 11 with concentrated ammonium hydroxide solution to precipitate the product.

-

Filter the solid, wash with water, and dry to afford 4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol as a light yellow solid.[2]

Synthesis of (1-Methylpiperidin-4-yl)methanol

This protocol details the reduction of the corresponding ester to the alcohol.

Materials:

-

Ethyl N-methyl-4-piperidinecarboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.1 eq)

-

Anhydrous diethyl ether

-

Water

Procedure:

-

Prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether in a reaction vessel under an inert atmosphere and cool to 0 °C.

-

Slowly add a solution of ethyl N-methyl-4-piperidinecarboxylate in anhydrous diethyl ether to the cooled suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of water.

-

Stir the resulting mixture for 30 minutes, then filter off the white precipitate.

-

Wash the precipitate thoroughly with diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield (1-methylpiperidin-4-yl)methanol as a colorless oil.[4]

Final Synthesis of Vandetanib

This protocol outlines the final coupling step to produce Vandetanib.

Materials:

-

4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol (1.0 eq)

-

(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate (1.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction flask, add 4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol, (1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate, and potassium carbonate in N,N-dimethylformamide.

-

Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and then slurry with ethyl acetate.

-

Filter the solid and dry to obtain Vandetanib.[3]

Mandatory Visualizations

Signaling Pathways Targeted by Vandetanib

Vandetanib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and angiogenesis. The primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.

Caption: Vandetanib inhibits VEGFR2, EGFR, and RET signaling pathways.

Experimental Workflow for Vandetanib Synthesis

The following diagram illustrates a representative experimental workflow for the synthesis of Vandetanib, highlighting the progression through key intermediates.

Caption: A streamlined workflow for the synthesis of Vandetanib.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued structural motif in medicinal chemistry, earning its designation as a "privileged scaffold."[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[1][3] This technical guide provides an in-depth exploration of the multifaceted role of piperidine derivatives in drug design and development, delving into their synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

The enduring success of the piperidine moiety can be attributed to its unique combination of physicochemical properties.[1] The basicity of the nitrogen atom (pKa of the conjugate acid is typically around 11) allows for the formation of strong ionic interactions with biological targets.[1] Furthermore, the conformational flexibility of the sp³-hybridized carbon atoms enables the piperidine ring to adopt various low-energy conformations, most notably the chair conformation, allowing for optimal orientation of substituents for binding to diverse biological targets.[1][4] This inherent structural and electronic nature contributes to the "drug-likeness" of piperidine-containing molecules, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1][5]

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, finding applications as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.[6][7] This guide will focus on several key therapeutic areas where piperidine-based drugs have made a significant impact.

Therapeutic Applications and Mechanisms of Action

The versatility of the piperidine scaffold is showcased by its presence in drugs targeting a wide range of biological systems.

Central Nervous System Disorders

Piperidine derivatives are prominent in the treatment of central nervous system (CNS) disorders, including Alzheimer's disease and pain management.

Acetylcholinesterase Inhibitors for Alzheimer's Disease:

Donepezil, a key drug for the symptomatic treatment of Alzheimer's disease, features a piperidine moiety.[6] It acts as a selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, which is thought to improve cognitive function.[8][9] The piperidine ring in donepezil plays a crucial role in its binding to the active site of AChE.[9]

Quantitative Data for Piperidine-Based Acetylcholinesterase Inhibitors

| Compound | Target | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |

| Donepezil (E2020) | Acetylcholinesterase (AChE) | 5.7 | 1250-fold | [8] |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | 0.56 | 18,000-fold | [10] |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5) | Acetylcholinesterase (AChE) | 30 | Not Specified | [11] |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | Acetylcholinesterase (AChE) | 410 | Not Specified | [11] |

Opioid Receptor Modulators for Pain Management:

The piperidine scaffold is a cornerstone in the development of potent analgesics that target opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors.[2] Meperidine and fentanyl are classic examples of piperidine-based opioid agonists.[6][12] The piperidine ring in these molecules is crucial for their interaction with the opioid receptor, and modifications to this ring and its substituents have been extensively explored to optimize potency, selectivity, and reduce side effects like tolerance and dependence.[2][13]

Quantitative Data for Piperidine-Based Opioid Receptor Modulators

| Compound | Target(s) | Ki (nM) | Efficacy | Reference |

| Morphine | µ-opioid receptor (MOR), δ-opioid receptor (DOR) | MOR: 6.3, DOR: 171 | MOR Agonist | [14] |

| Fentanyl | µ-opioid receptor (MOR) | High Affinity | MOR Agonist | [12] |

| Meperidine | Opioid Receptors | Not Specified | Analgesic | [6] |

| Tetrahydroquinoline 1 Analogues (4-6, 9-12) | µ-opioid receptor (MOR), δ-opioid receptor (DOR) | Low nanomolar | MOR Agonist / DOR Antagonist | [14] |

Anticancer Agents

Piperidine moieties are frequently incorporated into the design of anticancer drugs.[15][16] These derivatives can exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways, and by inducing apoptosis.[17] For instance, certain piperidine derivatives have been shown to inhibit the proliferation of prostate and breast cancer cells.[17]

Quantitative Data for Piperidine-Based Anticancer Agents

| Compound Type | Cancer Cell Line | Activity | Reference |

| Spirooxindolopyrrolidine-embedded piperidinone 1 | FaDu (hypopharyngeal tumor) | Cytotoxicity and apoptosis induction | [15] |

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231 (ER-), MCF-7 (ER+) (breast cancer) | Inhibits cell proliferation (G0/G1 arrest) | [17] |

| Compound 17a (a piperidine derivative) | PC3 (prostate cancer) | Inhibits proliferation in a concentration-dependent manner | [17] |

Antihistamines

Piperidine derivatives are a well-established class of histamine H1 receptor antagonists used to treat allergies.[6][18] Second-generation antihistamines like fexofenadine and loratadine contain a piperidine ring and are designed to have reduced sedative effects compared to first-generation agents.[6] They act by competitively blocking the action of histamine at H1 receptors in the periphery.[18][19]

Neurokinin-1 (NK1) Receptor Antagonists

The piperidine ring is a key structural feature in the development of neurokinin-1 (NK1) receptor antagonists.[20] These compounds block the action of substance P, a neuropeptide involved in nausea, vomiting, and pain signaling.[21][22] By antagonizing the NK1 receptor, these drugs are effective in preventing chemotherapy-induced and postoperative nausea and vomiting.[21][22] The piperidine ring's substituents are critical for achieving high affinity and selectivity for the NK1 receptor.[20][23]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of piperidine derivatives. Below are representative protocols for key assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of a test compound against acetylcholinesterase.

Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thionitrobenzoate, which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylcholine hydrolysis by AChE.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds (piperidine derivatives)

-

Donepezil (as a positive control)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

-

Add the buffer, test compound (at various concentrations), and enzyme solution to the wells of a 96-well plate.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI) and DTNB solution to each well.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (e.g., µ-opioid receptor).[2]

Materials:

-

Cell membranes expressing the human µ-opioid receptor.[2]

-

Radioligand (e.g., [³H]diprenorphine or [³H]naloxone).[2]

-

Test compounds (piperidine derivatives).[2]

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a series of tubes, combine the cell membranes, the radioligand at a fixed concentration, and either buffer (for total binding), a high concentration of a non-labeled standard ligand (for non-specific binding), or the test compound at various concentrations.

-

Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

The biological effects of piperidine derivatives are mediated through their interaction with specific cellular signaling pathways.

Caption: Mechanism of action of Donepezil in enhancing cholinergic neurotransmission.

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Caption: A typical workflow for the discovery of piperidine-based drug candidates.

Conclusion

The piperidine scaffold remains an indispensable tool in the arsenal of medicinal chemists.[1] Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles.[1][5] From modulating CNS activity to combating cancer and alleviating allergic reactions, the impact of piperidine-containing drugs is undeniable.[6][15] The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly lead to the development of new and improved therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. benchchem.com [benchchem.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. painphysicianjournal.com [painphysicianjournal.com]

- 13. hydi.um.edu.mt [hydi.um.edu.mt]

- 14. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. webhome.auburn.edu [webhome.auburn.edu]

- 19. Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 21. Substance P (Neurokinin-1) antagonist prevents postoperative vomiting after abdominal hysterectomy procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. drugs.com [drugs.com]

- 23. Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by coopting the cell's natural protein degradation machinery. These heterobifunctional molecules are composed of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

The incorporation of rigid structural elements, such as piperidine rings, into the linker can enhance the metabolic stability and potency of a PROTAC.[1] The constrained conformation of a piperidine-based linker can pre-organize the molecule into a favorable orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2]

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a valuable building block for the synthesis of such rigid linkers. Its Boc-protected piperidine nitrogen allows for controlled, sequential synthesis, while the terminal hydroxyl group provides a versatile handle for conjugation to either the warhead or the E3 ligase ligand.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function catalytically to induce the degradation of a target protein. The molecule first binds to the protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can initiate another cycle of degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach. The hydroxyl group of the linker building block is first activated to facilitate coupling to either the warhead or the E3 ligase ligand. This is followed by deprotection of the Boc group and subsequent coupling to the second binding moiety.

Protocol 1: Activation of the Hydroxyl Group via Tosylation

This protocol describes the conversion of the terminal alcohol of the linker to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.[3]

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated linker, Tert-butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate.

Protocol 2: Coupling of the Tosylated Linker to a Phenolic Warhead

This protocol outlines the coupling of the activated linker to a warhead containing a phenolic hydroxyl group via a Williamson ether synthesis.

Materials:

-

Tert-butyl 4-(3-(tosyloxy)propyl)piperidine-1-carboxylate (from Protocol 1)

-

Phenolic warhead (e.g., a derivative of a kinase inhibitor)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the phenolic warhead (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the solution.

-

Add the tosylated linker (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.

Protocol 3: Boc Deprotection and Amide Coupling to an E3 Ligase Ligand

This protocol describes the removal of the Boc protecting group and the final coupling to a carboxylic acid-functionalized E3 ligase ligand (e.g., a thalidomide derivative).

Materials:

-

Warhead-linker conjugate (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

E3 ligase ligand with a carboxylic acid handle

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure: Step A: Boc Deprotection

-

Dissolve the warhead-linker conjugate (1.0 eq) in DCM.

-

Add TFA (20-50% v/v) to the solution at 0 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours until the deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

Step B: Amide Coupling

-

Dissolve the E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[4][5]

-

Add the deprotected warhead-linker amine salt (1.0 eq) to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

Synthetic Workflow Visualization

Quantitative Data on PROTAC Performance

| Target Protein | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| TBK1 | Alkyl/Ether | < 12 | No degradation | - |

| TBK1 | Alkyl/Ether | 21 | 3 | 96 |

| TBK1 | Alkyl/Ether | 29 | 292 | 76 |

| Androgen Receptor | Flexible (PEG) | - | Less effective degradation | - |

| Androgen Receptor | Rigid (Piperidine) | - | More effective degradation | - |

Data is representative and compiled from analogous systems to demonstrate the principles of linker design.[6]

Conclusion

This compound is a highly useful and versatile building block for the synthesis of PROTAC linkers. The rigid piperidine core can contribute favorably to the conformational pre-organization of the PROTAC, potentially leading to improved ternary complex formation and enhanced degradation potency and metabolic stability. The synthetic protocols outlined provide a clear pathway for the incorporation of this linker into novel PROTAC molecules. The optimization of linker length and composition remains an empirical process, and the data presented highlights the critical role of the linker in achieving potent and efficacious protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate into Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification and incorporation of the versatile building block, Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, into more complex molecular architectures. This bifunctional molecule, featuring a Boc-protected piperidine nitrogen and a primary alcohol, is a valuable synthon in medicinal chemistry and drug discovery, allowing for the introduction of a substituted piperidine moiety.

The following sections detail key chemical transformations of the terminal hydroxyl group and subsequent deprotection of the piperidine nitrogen. Methodologies for etherification, esterification, oxidation, and amide bond formation are presented, along with protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₅NO₃ |

| Molecular Weight | 243.34 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

Etherification of the Hydroxyl Group

The primary alcohol of this compound can be readily converted to an ether through various methods, including the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis